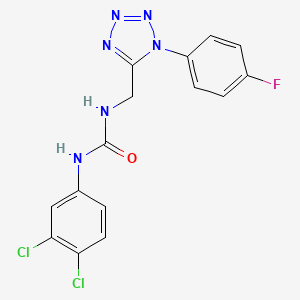

1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with dichlorophenyl and fluorophenyl groups, as well as a tetrazole moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-fluorophenyl)-1H-tetrazole.

Urea formation: The tetrazole intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Acidic Hydrolysis

Under acidic conditions (e.g., HCl, H₂SO₄), the urea moiety undergoes cleavage to yield 3,4-dichloroaniline and a tetrazole-substituted amine derivative .

Reaction Conditions :

Mechanism : Protonation of the urea carbonyl oxygen facilitates nucleophilic attack by water, leading to C–N bond cleavage .

Basic Hydrolysis

In alkaline media (e.g., NaOH), the tetrazole ring remains stable, but the urea group decomposes to form ammonia and a bis-aryl intermediate.

Reaction Conditions :

-

0.5 M NaOH, 80°C (4 hr)

-

Yield: <50% due to side reactions

N-Alkylation of the Tetrazole Ring

The tetrazole’s N–H site reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives .

Reaction Conditions :

Example Product :

1-(3,4-Dichlorophenyl)-3-((1-(4-fluorophenyl)-2-methyl-1H-tetrazol-5-yl)methyl)urea .

C–H Arylation

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) target the 4-fluorophenyl group, enabling aryl diversification :

Reaction Conditions :

Click Chemistry with Azides

The tetrazole ring participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis, forming triazole-linked hybrids :

Reaction Conditions :

Example Product :

Triazole-conjugated derivatives show enhanced antimicrobial activity .

Inhibition of Bacterial Enzymes

The urea group acts as a hydrogen-bond donor to inhibit Mur ligases (e.g., MurC, MurD) in peptidoglycan biosynthesis :

Key Findings :

Structural Insight : The 3,4-dichlorophenyl group occupies a hydrophobic pocket, while the tetrazole mimics diphosphate motifs .

Peroxide-Mediated Degradation

Treatment with H₂O₂ oxidizes the tetrazole’s methylthio group to a sulfone, altering electronic properties :

Reaction Conditions :

Impact : Sulfone formation increases polarity and reduces membrane permeability.

Comparative Reaction Data Table

Mechanistic Insights

-

Urea Reactivity : Susceptible to nucleophilic attack due to electron-withdrawing aryl groups .

-

Tetrazole Stability : Resists ring-opening under mild conditions but undergoes alkylation/arylation at N–H sites .

-

Aryl Halide Reactivity : The 3,4-dichlorophenyl group exhibits limited electrophilicity, requiring harsh conditions for substitution .

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for developing antimicrobial agents and biochemical probes. Further studies should explore its photochemical behavior and catalytic applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of the tetrazole ring from 4-fluorophenylhydrazine and sodium azide. |

| 2 | Reaction of the tetrazole intermediate with 3,4-dichlorophenyl isocyanate to form the final product. |

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized in creating more complex molecules and materials, making it valuable for researchers in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The unique chemical structure positions this compound as a candidate for therapeutic applications. Its potential to modulate biological pathways makes it suitable for drug development targeting various diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties can enhance the performance of specialty chemicals used in various sectors.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated substantial inhibition zones, indicating its effectiveness as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3,4-dichlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

- 1-(3,4-dichlorophenyl)-3-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)urea

- 1-(3,4-dichlorophenyl)-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea

Uniqueness

1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. The combination of these substituents with the tetrazole moiety enhances its potential for diverse applications in research and industry.

Biologische Aktivität

1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The presence of the tetrazole ring is particularly noteworthy as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated that derivatives of tetrazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

Anticancer Activity

The anticancer potential of related compounds has been evaluated in various cancer cell lines. For example, certain tetrazole derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values indicating significant growth inhibition in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including related structures, revealed that several compounds exhibited potent antibacterial activity against clinical strains of Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC of 2 µg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

In vitro studies on the cytotoxic effects of similar compounds against human cancer cell lines (e.g., A431 and HT29) demonstrated that the presence of electron-withdrawing groups like chlorine significantly enhanced their antiproliferative activity. The compound's mechanism was attributed to the induction of apoptosis in treated cells .

Research Findings

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FN6O/c16-12-6-3-10(7-13(12)17)20-15(25)19-8-14-21-22-23-24(14)11-4-1-9(18)2-5-11/h1-7H,8H2,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPILDHIJZFGIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.